Racemic-(6S,8Ar)-Tert-Butyl 6-(Hydroxymethyl)Hexahydropyrrolo[1,2-A]Pyrazine-2(1H)-Carboxylate is a complex organic compound with significant implications in medicinal chemistry and organic synthesis. It is classified as a bicyclic compound due to its unique structural features, which include a hexahydropyrrolo framework fused with a pyrazine ring. This compound has garnered attention for its potential applications in drug development, particularly as a scaffold for designing kinase inhibitors and other therapeutic agents.
The compound is identified by its CAS number 924912-15-2 and has a molecular formula of with a molecular weight of approximately 256.35 g/mol. Its purity is typically reported at over 95% in commercial sources, indicating its suitability for research applications . The classification of this compound falls under the category of alkaloids and related compounds due to its nitrogen-containing structure.
The synthesis of Racemic-(6S,8Ar)-Tert-Butyl 6-(Hydroxymethyl)Hexahydropyrrolo[1,2-A]Pyrazine-2(1H)-Carboxylate can be approached through several methods, including:
Technical details on specific synthetic pathways are often proprietary or found in specialized literature, but the general approach involves multi-step organic reactions that require careful control of reaction conditions to optimize yield and selectivity .
The molecular structure of Racemic-(6S,8Ar)-Tert-Butyl 6-(Hydroxymethyl)Hexahydropyrrolo[1,2-A]Pyrazine-2(1H)-Carboxylate features:
The three-dimensional conformation can be analyzed using techniques like X-ray crystallography or NMR spectroscopy to provide insights into stereochemistry and conformational dynamics.
Racemic-(6S,8Ar)-Tert-Butyl 6-(Hydroxymethyl)Hexahydropyrrolo[1,2-A]Pyrazine-2(1H)-Carboxylate participates in various chemical reactions:
Each reaction pathway requires specific conditions (temperature, solvent choice) to achieve optimal results .
The mechanism of action for Racemic-(6S,8Ar)-Tert-Butyl 6-(Hydroxymethyl)Hexahydropyrrolo[1,2-A]Pyrazine-2(1H)-Carboxylate is largely dependent on its interactions with biological targets:
Quantitative data regarding binding affinities and kinetic parameters are essential for understanding its pharmacodynamics but are often derived from experimental assays rather than theoretical predictions .
Racemic-(6S,8Ar)-Tert-Butyl 6-(Hydroxymethyl)Hexahydropyrrolo[1,2-A]Pyrazine-2(1H)-Carboxylate exhibits several notable physical and chemical properties:
These properties influence its handling in laboratory settings and potential formulations for pharmaceutical applications .
Racemic-(6S,8Ar)-Tert-Butyl 6-(Hydroxymethyl)Hexahydropyrrolo[1,2-A]Pyrazine-2(1H)-Carboxylate has several important applications in scientific research:
The pyrrolo[1,2-a]pyrazine bicyclic framework presents a synthetic challenge due to its fused heterocyclic system and stereogenic centers. Retrosynthetic analysis typically disconnects the molecule at strategic bonds:
Table 1: Retrosynthetic Disconnections for Pyrrolopyrazine Core
Disconnection Site | Intermediate Generated | Key Bond Formation |
---|---|---|
Boc-Carbonyl | 6-(Hydroxymethyl)hexahydropyrrolo[1,2-a]pyrazine | Amide coupling (e.g., (Boc)₂O) |
C1-N2 Bond | Protected (S)-prolinol + 1,2-diamine | Cyclative alkylation |
C8a-N1 Bond | Linear keto-amine precursor | Intramolecular reductive amination |
Achieving the (6S,8aR) stereochemistry requires chiral induction early in the synthesis. Key methodologies include:
Table 2: Enantioselective Methods for Stereocontrol
Strategy | Chiral Source | Stereochemical Outcome | Limitations |
---|---|---|---|
Chiral pool (L-proline) | Existing stereocenter | (6S,8aR) via inversion/retention | Limited flexibility in substituents |
Evans alkylation | Oxazolidinone auxiliary | >90% ee at C6 | Multi-step auxiliary attachment |
Cu-BOX catalyzed Mannich | Chiral catalyst (BOX ligand) | 85–92% ee | Sensitive to steric bulk |
Cyclization efficiency and stereoselectivity are enhanced by transition-metal catalysis and organocatalysis:
The hydroxymethyl and Boc groups are installed via precise functionalization:
Table 3: Hydroxymethylation and Carboxylation Conditions
Functionalization | Reagent/Conditions | Yield (%) | Stereochemical Impact |
---|---|---|---|
C6 Hydroxymethylation | 1. Swern oxidation of prolinol; 2. NaBH₄ reduction | 78–85 | Retention at C6 |
Boc protection | (Boc)₂O, DMAP, CH₃CN, 0°C to RT | 88–92 | No racemization |
Epoxide aminolysis | Styrene oxide, BF₃·Et₂O, DCM | 70 | Inversion at epoxide carbon |
Despite enantioselective routes, racemic mixtures often require resolution for pure (6S,8aR) isolation:
This analysis synthesizes methodologies from supplier data [1] [2] [4], patents [5] [6], and chemical literature [7], focusing strictly on synthetic pathways while excluding extraneous biological or safety data.
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4